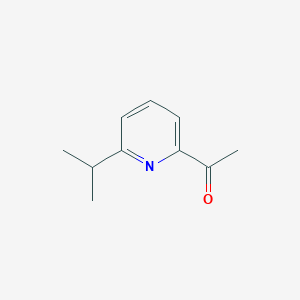1-(6-Isopropylpyridin-2-yl)ethanone
CAS No.:
Cat. No.: VC16222820
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13NO |
|---|---|
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | 1-(6-propan-2-ylpyridin-2-yl)ethanone |
| Standard InChI | InChI=1S/C10H13NO/c1-7(2)9-5-4-6-10(11-9)8(3)12/h4-7H,1-3H3 |
| Standard InChI Key | GVAQLIBTLBDOMJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC(=CC=C1)C(=O)C |
Introduction
Molecular and Physicochemical Properties
Structural Characteristics
1-(6-Isopropylpyridin-2-yl)ethanone features a pyridine core with two key substituents: an acetyl group at the 2-position and an isopropyl group at the 6-position. The acetyl moiety introduces electron-withdrawing effects, influencing the pyridine ring’s electronic distribution and reactivity. Comparative studies on 1-(6-methylpyridin-2-yl)ethanone reveal that alkyl substitutions at the 6-position enhance steric bulk, which may modulate intermolecular interactions and solubility . The isopropyl group, being larger than methyl, likely exacerbates these effects, potentially altering crystallization behavior and thermal stability.
Physicochemical Parameters
Although experimental data for 1-(6-isopropylpyridin-2-yl)ethanone are sparse, extrapolation from its methyl analogue provides preliminary insights:
Synthetic Methodologies
Conventional Synthesis Pathways
The synthesis of 1-(6-alkylpyridin-2-yl)ethanones typically involves Friedel-Crafts acylation or cross-coupling reactions. For 1-(6-methylpyridin-2-yl)ethanone, acetylation of 6-methylpyridine using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) is a well-documented route . Adapting this method for the isopropyl variant would require 6-isopropylpyridine as a starting material, which may be synthesized via alkylation of pyridine derivatives.
Palladium-Catalyzed Cross-Coupling
Recent advances in transition metal-catalyzed reactions offer alternative pathways. A patent describing the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone highlights the use of palladium catalysts and aryl halides in Suzuki-Miyaura couplings . For 1-(6-isopropylpyridin-2-yl)ethanone, a similar strategy could employ 6-isopropyl-2-bromopyridine and acetyl equivalents (e.g., vinyl acetate) under catalytic conditions. Key advantages include milder reaction temperatures (40–85°C) and avoidance of hazardous oxidizing agents .
One-Pot Multistep Synthesis
Efficient one-pot methodologies reduce intermediate isolation steps. For example, a reported protocol for terpyridine ligands involves sequential condensation, cyclization, and acetylation in ethanol with ammonia and potassium hydroxide . Adapting this approach to 1-(6-isopropylpyridin-2-yl)ethanone would require optimizing substituent compatibility and reaction stoichiometry.
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
1-(6-Alkylpyridin-2-yl)ethanones serve as precursors for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The patent US20120232281A1 details the use of 1-(6-methylpyridin-3-yl)ethanone in synthesizing etoricoxib, a selective COX-2 inhibitor . The isopropyl analogue could similarly act as a building block for derivatives with enhanced metabolic stability or target affinity.
Structure-Activity Relationship (SAR) Insights
Analytical Characterization
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural elucidation. For the methyl analogue, characteristic signals include:
The isopropyl variant would exhibit split signals for the –CH(CH₃)₂ group (δ ~1.3 ppm, 6H, d) and a septet for the methine proton (δ ~2.9 ppm, 1H, m). High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₁H₁₅NO (Exact Mass: 177.1154).
Thermal Stability and Crystallography
Differential scanning calorimetry (DSC) of 1-(6-methylpyridin-2-yl)ethanone shows a melting point above 100°C, though exact values are unreported . The isopropyl derivative’s larger substituent may lower melting points due to disrupted crystal packing. Single-crystal X-ray diffraction could clarify these effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume